molecular formula C10H14N2O2 B1602895 Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate CAS No. 205676-86-4

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Cat. No. B1602895
Key on ui cas rn: 205676-86-4
M. Wt: 194.23 g/mol
InChI Key: HLVIMVSZRPVEPN-UHFFFAOYSA-N
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Patent
US06872730B2

Procedure details

A solution of ethyl 2-[6-(methylamino)-2-pyridyl]acetate (2.2 g, 12.5 mmol) in THF (30 ml) was added dropwise to a suspension of lithium aluminum hydride (1.24 g, 31.2 mmol) in TEF (25 ml) under argon at 0° C. The reaction was stirred for 30 minutes and quenched carefully with water (4 ml) and 1 N NaOH (4 ml). The mixture was filtered through a pad of Celite and washed several times with ethyl acetate. The filtrate was dried with sodium sulfate, filtered, and evaporated under vacuum. The crude product was chromatographed over silica gel to yield 1.50 g (79%) of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7]([CH2:9][C:10](OCC)=[O:11])[CH:6]=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][NH:2][C:3]1[N:8]=[C:7]([CH2:9][CH2:10][OH:11])[CH:6]=[CH:5][CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CNC1=CC=CC(=N1)CC(=O)OCC
Name
Quantity
1.24 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched carefully with water (4 ml) and 1 N NaOH (4 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washed several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=CC=CC(=N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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